molecular formula C15H26N2O2 B7011474 N-[2-(oxan-2-yl)ethyl]-2-azaspiro[3.4]octane-3-carboxamide

N-[2-(oxan-2-yl)ethyl]-2-azaspiro[3.4]octane-3-carboxamide

Cat. No.: B7011474
M. Wt: 266.38 g/mol
InChI Key: CSBCTDAKKGAHOK-UHFFFAOYSA-N
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Description

N-[2-(oxan-2-yl)ethyl]-2-azaspiro[34]octane-3-carboxamide is a compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Properties

IUPAC Name

N-[2-(oxan-2-yl)ethyl]-2-azaspiro[3.4]octane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c18-14(13-15(11-17-13)7-2-3-8-15)16-9-6-12-5-1-4-10-19-12/h12-13,17H,1-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBCTDAKKGAHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCNC(=O)C2C3(CCCC3)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-2-yl)ethyl]-2-azaspiro[3.4]octane-3-carboxamide typically involves the use of a 2,6-diazaspiro[3.4]octane core. One common method includes the reaction of this core with oxan-2-yl ethyl derivatives under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-2-yl)ethyl]-2-azaspiro[3.4]octane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(oxan-2-yl)ethyl]-2-azaspiro[3.4]octane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(oxan-2-yl)ethyl]-2-azaspiro[3.4]octane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic derivatives such as aziridines and azetidines . These compounds share a similar spirocyclic structure but differ in their specific functional groups and ring sizes.

Uniqueness

N-[2-(oxan-2-yl)ethyl]-2-azaspiro[3.4]octane-3-carboxamide is unique due to its specific combination of a spirocyclic core with an oxan-2-yl ethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

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